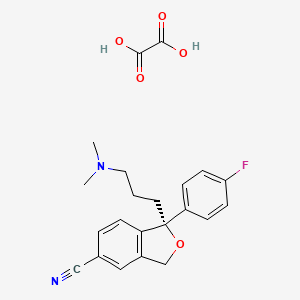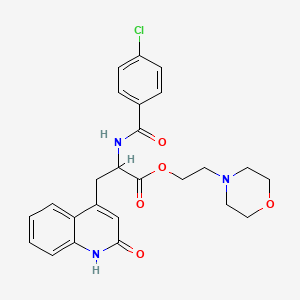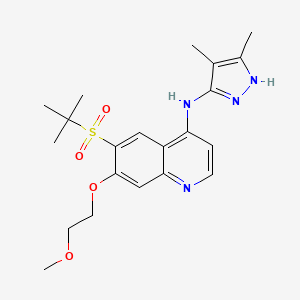
RIP2 kinase inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RIP2 kinase inhibitor 2, also known as DCAM-253, is a potent small molecule tyrosine kinase inhibitor of RIP2 . It is a critical mediator of NLRs signaling for innate immune activation . It has been identified as a potential therapeutic target for various inflammatory diseases .
Synthesis Analysis
The synthesis of RIP2 kinase inhibitor 2 involves molecular modeling and chemoinformatics analyses . The RIPK2/ponatinib crystal structure is used as a reference, and chemical databases are searched for small molecules exerting binding interactions similar to those exerted by ponatinib .Molecular Structure Analysis
The molecular structure of RIP2 kinase inhibitor 2 is analyzed using techniques such as Native mass spectrometry, NMR, cryo-electron microscopy, and Alphafold2 predictions . The RIPK2/ponatinib crystal structure is used as a reference .Chemical Reactions Analysis
RIP2 kinase inhibitor 2 is involved in several chemical reactions. It prevents the recruitment of GEF-H1 to the Rip2/NLR signaling complexes and subsequent tyrosine phosphorylation of Rip2 . It also inhibits TNFα production induced by GEF-H1 dependent NLR activation .Applications De Recherche Scientifique
Pyrazolocarboxamides as Potent RIP2 Kinase Inhibitors : Pyrazolocarboxamides have been identified as novel, potent, and selective inhibitors of RIP2 kinase. Their development was informed by fragment-based screening and X-ray crystallography, leading to significant advancements in kinase selectivity and potency. These inhibitors, like bridged bicyclic pyrazolocarboxamide 11, are poised for detailed investigation as therapeutic targets for autoinflammatory disorders (Haffner et al., 2019).
RIPK2 Inhibitors in Cancer and Inflammation : RIPK2 inhibitors have shown potential in inhibiting the proliferation of cancer cells and reducing NFκB activity. In vivo studies suggest their effectiveness in reducing intestinal and lung inflammation in rodent models, indicating potential therapeutic control of inflammation in diseases like inflammatory bowel disease, asthma, cystic fibrosis, primary sclerosing cholangitis, and pancreatitis (Salla et al., 2018).
GSK583 A Highly Potent and Selective RIP2 Inhibitor
: GSK583 is a next-generation RIP2 inhibitor with high selectivity and potency. Its pharmacological precision enables detailed exploration of RIP2 kinase's role in various in vitro, in vivo, and ex vivo experiments, clarifying its role in NOD1 and NOD2 mediated disease pathogenesis (Haile et al., 2016).
Structural Basis for RIP2 Inhibitor Selectivity : The crystal structures of the RIP2 kinase domain complexed with various inhibitors provide insights into the protein's ability to adopt multiple conformations. These findings lay the foundation for designing potent and selective inhibitors of RIP2 kinase (Charnley et al., 2015).
Clinical Candidate for Treating Inflammatory Diseases : A novel RIP2 kinase inhibitor, currently in phase 1 clinical studies, has shown good kinase specificity and effectiveness in blocking proinflammatory cytokine responses in vivo and in human IBD explant samples. Its favorable properties suggest a low oral dose requirement in humans (Haile et al., 2019).
RIP2 in Autoinflammation and Immunity : RIP2 plays a crucial role in inflammatory responses to bacterial peptidoglycans. Its widespread expression and interactions with several proteins indicate functions beyond the NOD-signaling pathway, potentially influencing autoinflammation and immunity (Hofmann et al., 2020).
Orientations Futures
RIP2 kinase inhibitor 2 is seen as a promising therapeutic target for various inflammatory diseases, including asthma, sarcoidosis, inflammatory bowel disease (Crohn’s disease and ulcerative colitis), multiple sclerosis, and Blau syndrome . The increased interest in developing RIPK2 inhibitors has led to the clinical investigations of novel drug candidates .
Propriétés
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPGRHWJBWTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RIP2 kinase inhibitor 2 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

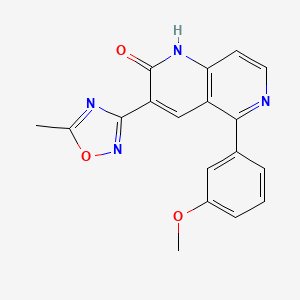
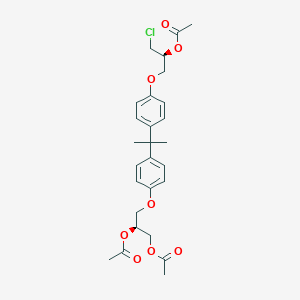
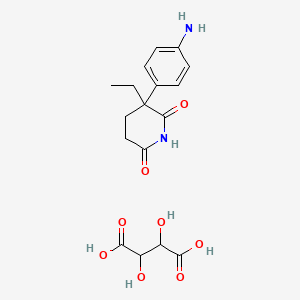
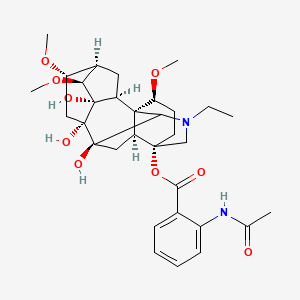
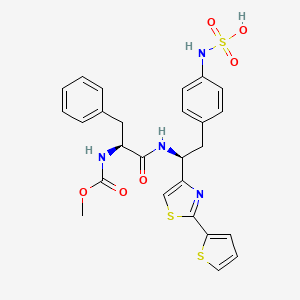
![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
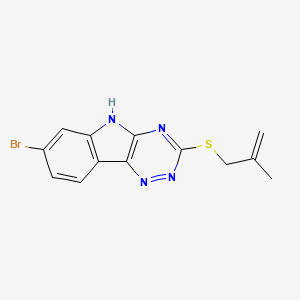
![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
